4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester-functionalized indoline derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl and heteroaryl compounds. Its structure features a saturated indoline core with a pinacol boronate group at the 4-position, enhancing stability and reactivity in aqueous conditions. The compound is commercially available at 95% purity (CAS: 22173-47-0) and is priced lower than its positional isomers, making it a cost-effective choice for synthetic applications .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-13(2)14(3,4)18-15(17-13)11-6-5-7-12-10(11)8-9-16-12/h5-7,16H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIUBXIMEYQUFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCNC3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline typically involves the reaction of indoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. One common method is the palladium-catalyzed borylation of indoline using bis(pinacolato)diboron or pinacolborane as the boron source . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form the corresponding borane derivatives.
Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline involves the interaction of the boronic ester group with various molecular targets. In cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . In biological systems, the boronic ester group can interact with enzymes and other biomolecules, potentially inhibiting their activity .
Comparison with Similar Compounds
Positional Isomers
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- Structural Difference : Boronic ester at the 6-position instead of 3.
- Properties : Higher purity (97%) but more expensive (¥3108.00/250 mg vs. ¥748.00/50 mg for the 4-isomer). The 6-substituted variant may exhibit steric hindrance in coupling reactions due to proximity to the indoline nitrogen .
- Applications : Less commonly reported in cross-coupling literature compared to the 4-isomer.
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Structural Difference: Incorporates a ketone group at the 2-position (C14H18BNO3). Reported in CAS 893441-85-5 with applications in medicinal chemistry .
Functionalized Derivatives
1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
- 1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Indolin-1-Yl)Ethanone Structural Difference: Acetyl group at the 1-position (C16H22BNO3). Properties: The acetyl group enables further derivatization via nucleophilic substitution, expanding its utility in multi-step syntheses (CAS: 937591-97-4) .
Heterocyclic Analogs
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one Structural Difference: Isoindolinone core with boronic ester at the 6-position. Properties: The lactam group introduces polarity, improving solubility in polar solvents (CAS: 1004294-80-7) .
Reactivity in Cross-Coupling Reactions
- 4-Substituted Indoline : Demonstrated high efficiency in Suzuki-Miyaura couplings, achieving >80% yield in aryl-aryl bond formations (e.g., synthesis of biaryls from aryl halides) .
- 5-Substituted Indolin-2-one : Lower reactivity due to electron-withdrawing ketone, requiring optimized Pd catalysts (e.g., Pd(OAc)₂ with SPhos ligand) .
Comparative Data Table
Biological Activity
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boron-containing compound that has garnered attention in the fields of medicinal chemistry and material science. Its unique structure enables it to participate in various biological activities and chemical reactions, making it a valuable compound for research and potential therapeutic applications.
- Chemical Formula : CHBO
- Molecular Weight : 232.12 g/mol
- CAS Number : 1033752-94-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a boronic acid derivative. Boronic acids are known for their ability to interact with biomolecules through reversible covalent bonding. This property is particularly significant in the context of enzyme inhibition and drug design.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors for various enzymes, particularly those involved in carbohydrate metabolism. For instance, compounds similar to this compound have shown inhibitory effects on α-glucosidase and β-glucosidase enzymes. The inhibition mechanism often involves the formation of a covalent bond with the active site of the enzyme.
Case Studies
- Inhibition of α-Glucosidase : A study demonstrated that derivatives of boronic acids exhibited potent inhibition against α-glucosidase with IC50 values ranging from 3 to 11 μM. These findings suggest potential applications in managing conditions like diabetes by modulating carbohydrate absorption .
- Cancer Cell Line Studies : In vitro studies have shown that compounds related to this compound display cytotoxic effects on various cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 11 to 27 μM across different cancer types .
The biological activity of this compound can be attributed to several mechanisms:
- Covalent Bond Formation : The boronate group can form reversible covalent bonds with diols present in sugars and other biomolecules.
- Modulation of Signaling Pathways : By inhibiting specific enzymes, these compounds may alter metabolic pathways involved in cell growth and differentiation.
Applications
- Pharmaceutical Development : Due to its enzyme inhibitory properties, this compound shows promise as a lead candidate for developing new antihyperglycemic agents.
- Material Science : The unique properties of boron-containing compounds make them suitable for creating advanced materials with specific electronic properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
